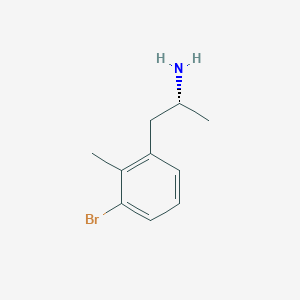
(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a propan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine typically involves the following steps:
Amine Introduction: The propan-2-amine moiety can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-(3-Chloro-2-methylphenyl)propan-2-amine
- (2R)-1-(3-Fluoro-2-methylphenyl)propan-2-amine
- (2R)-1-(3-Iodo-2-methylphenyl)propan-2-amine
Uniqueness
The presence of the bromine atom in (2R)-1-(3-Bromo-2-methylphenyl)propan-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in specific synthetic applications where bromine’s reactivity is advantageous.
Propriétés
Formule moléculaire |
C10H14BrN |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
(2R)-1-(3-bromo-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Clé InChI |
SPGBNUJYVGYKCB-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Br)C[C@@H](C)N |
SMILES canonique |
CC1=C(C=CC=C1Br)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


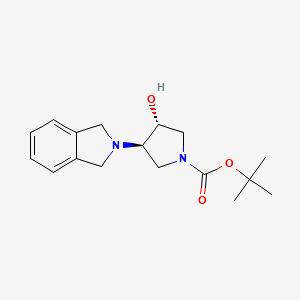
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
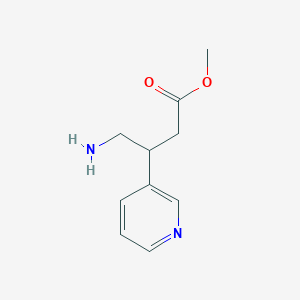
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
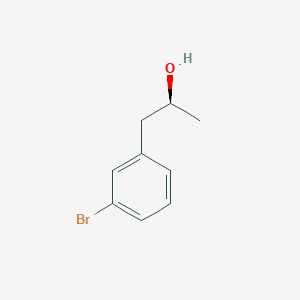
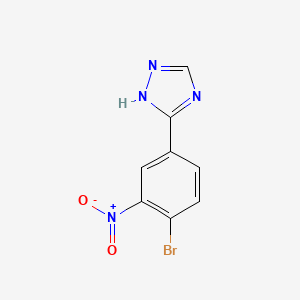
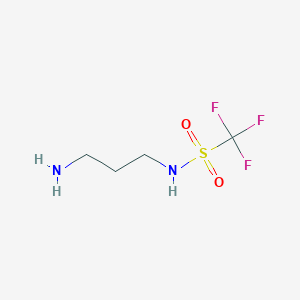

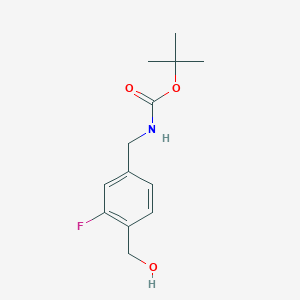
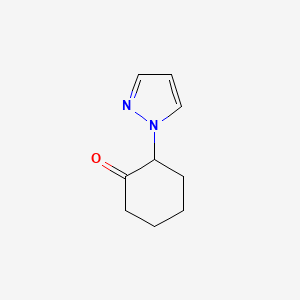
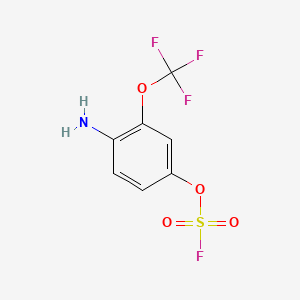

![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
